molecular formula C5H2BrN3 B6618269 6-bromopyridazine-4-carbonitrile CAS No. 1783587-14-3

6-bromopyridazine-4-carbonitrile

Cat. No.: B6618269
CAS No.: 1783587-14-3
M. Wt: 183.99 g/mol
InChI Key: VUUTZDGUSNUQSB-UHFFFAOYSA-N
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Description

6-Bromopyridazine-4-carbonitrile is a heterocyclic compound that contains a bromine atom, a pyridazine ring, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromopyridazine-4-carbonitrile typically involves the bromination of pyridazine derivatives. One common method is the bromination of 4-cyanopyridazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process starting from commercially available pyridazine derivatives. The process involves the bromination of 4-cyanopyridazine followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as amines, nitriles, and hydroxyl groups .

Scientific Research Applications

6-Bromopyridazine-4-carbonitrile has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological activities and is used in the development of new drugs.

    Material Science: It is used in the synthesis of novel materials with unique properties for various industrial applications.

Mechanism of Action

The mechanism of action of 6-bromopyridazine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridazine-3-carbonitrile: Similar in structure but with the nitrile group at a different position.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, such as pyridazinone and pyridazinecarboxylic acid.

Uniqueness

6-Bromopyridazine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-bromopyridazine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-1-4(2-7)3-8-9-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUTZDGUSNUQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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